molecular formula C14H19N3 B12078976 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile

Cat. No.: B12078976
M. Wt: 229.32 g/mol
InChI Key: PZLABVJTQSMJII-UHFFFAOYSA-N
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Description

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile is a substituted benzonitrile derivative characterized by a cyclohexylmethylamino group at the C3 position and an amino group at the C4 position. This compound has garnered attention due to its enhanced inhibitory activity against bacterial neuraminidase (BNA), as demonstrated in recent studies . The cyclohexylmethyl motif is a critical structural feature that contributes to its potency, distinguishing it from simpler alkyl or aromatic analogs.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

4-amino-3-(cyclohexylmethylamino)benzonitrile

InChI

InChI=1S/C14H19N3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h6-8,11,17H,1-5,10,16H2

InChI Key

PZLABVJTQSMJII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC2=C(C=CC(=C2)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. The final step often involves the formation of the benzonitrile moiety through a dehydration reaction.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process. The use of green chemistry principles, such as ionic liquids as solvents, can also be explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

4-Amino-3-((cyclohexylmethyl)amino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-((cyclohexylmethyl)amino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Findings :

  • Cyclohexylmethyl Group : The cyclohexylmethyl substituent confers superior BNA inhibition (IC50 = 0.05 µM) compared to luteolin (IC50 = 4.4 µM) and eriodyctiol derivatives . Its bulky, lipophilic nature enhances target binding.
  • Smaller Alkyl Groups : Ethyl (C9H10N2) and methyl (C8H8N2) analogs lack the steric bulk required for optimal interaction, resulting in diminished activity .
  • Branched Chains: Isobutylamino (C10H14N3) shows moderate improvement but is less effective than cyclohexylmethyl, indicating the importance of cyclic lipophilic groups .
2.2. Modifications to the Cyclohexylmethyl Motif

Cyclization of the cyclohexylmethyl group (e.g., compounds 3, 5, and 6 in ) retains activity but introduces synthetic complexity:

Compound Modification IC50 (µM) Observation Reference
Compound 3 Cyclohexylmethyl + C5-OH 0.28 Activity retained but lower than parent
Compound 5 Cyclohexylmethyl + C7-OH 0.14 Improved solubility; moderate potency
Compound 6 Cyclohexylmethyl + dual OH 0.35 Reduced activity due to polarity

Implications : Cyclization introduces polar hydroxyl groups, which may enhance solubility but compromise binding affinity.

Electronic and Steric Effects of Substituents

  • Halogenation: Bromo or chloro substituents (e.g., 4-amino-2-bromo-3-hydroxybenzonitrile, C7H5BrN2O) introduce steric hindrance and electronic effects, but their impact on BNA inhibition remains underexplored .

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